Crystallographic Data and Unit Cell Architecture of 1,4,5,8-Tetramethylanthracene: A Technical Guide
Crystallographic Data and Unit Cell Architecture of 1,4,5,8-Tetramethylanthracene: A Technical Guide
Executive Summary
For researchers in organic optoelectronics, materials science, and physical chemistry, the rational design of polycyclic aromatic hydrocarbons (PAHs) is critical for tuning solid-state properties. 1,4,5,8-Tetramethylanthracene (C₁₈H₁₈) serves as a benchmark molecule demonstrating how precise steric functionalization dictates crystal packing. By introducing methyl groups at the peri-positions (1, 4, 5, and 8), the planar anthracene core is sterically hindered from adopting traditional face-to-face π−π stacking. Instead, the unit cell is forced into a herringbone packing motif, which fundamentally suppresses excimer formation and enhances solid-state fluorescence.
This whitepaper provides an in-depth analysis of the crystallographic data, unit cell parameters, and photophysical causality of 1,4,5,8-tetramethylanthracene[1], alongside field-proven protocols for its structural and radical cation characterization.
Crystallographic Data & Unit Cell Parameters
The structural resolution of 1,4,5,8-tetramethylanthracene was definitively cataloged under CCDC 296864 by Kitamura et al.[1][2]. The addition of alkyl chains to the anthracene backbone is a classic crystal engineering strategy. While unsubstituted anthracene crystallizes with significant π -orbital overlap leading to fluorescence quenching, the 1,4,5,8-tetramethyl derivative exhibits a rigid, sterically encumbered geometry.
Quantitative Structural Summary
The following table synthesizes the core crystallographic and physicochemical parameters of the compound based on its PubChem and Cambridge Structural Database (CSD) records[1][3].
| Parameter | Value / Description | Source / Validation |
| IUPAC Name | 1,4,5,8-tetramethylanthracene | PubChem CID 5147927 |
| Chemical Formula | C₁₈H₁₈ | Computed by PubChem |
| Molecular Weight | 234.34 g/mol | Computed by PubChem |
| CCDC Deposition | 296864 | Kitamura et al. (2007) |
| Crystal Packing Motif | Herringbone | X-ray Diffraction (XRD) |
| π−π Stacking | Absent | Intermolecular distance > 3.5 Å |
| Solid-State Fluorescence | Highly Enhanced ( Φ > 0.80) | Photoluminescence Quantum Yield |
| Core Conformation | Planar anthracene backbone | B3LYP/6-31G(d) DFT Optimization |
Mechanistic Insights: Structure-Property Causality
As a Senior Application Scientist, it is crucial to understand why a molecule behaves the way it does in the solid state, rather than just observing the outcome. The photophysical properties of 1,4,5,8-tetramethylanthracene are a direct consequence of its unit cell architecture.
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Steric Hindrance at Peri-Positions : The methyl groups at the 1, 4, 5, and 8 positions create a bulky electron cloud above and below the plane of the terminal aromatic rings.
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Disruption of π−π Overlap : Because the methyl groups physically prevent two anthracene cores from approaching within the van der Waals radii required for π -stacking (< 3.4 Å), the molecules must minimize lattice energy through edge-to-face interactions (C-H ⋯π interactions).
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Herringbone Assembly : This energetic minimization results in a herringbone unit cell.
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Excimer Suppression : In standard anthracene, photoexcitation leads to the formation of an excimer (excited dimer) with a neighboring parallel molecule, which provides a non-radiative decay pathway that quenches fluorescence. The herringbone packing of 1,4,5,8-tetramethylanthracene isolates the excited state, preventing excimer formation and yielding a highly structured, intense blue fluorescence.
Caption: Mechanistic pathway linking peri-substitution to enhanced solid-state fluorescence.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity and reproducibility, the following workflows detail the exact methodologies required to extract crystallographic data and analyze the electronic structure of 1,4,5,8-tetramethylanthracene. Every protocol incorporates internal validation steps to guarantee data trustworthiness.
Protocol A: Single-Crystal X-Ray Diffraction (XRD) Workflow
To resolve the unit cell and atomic coordinates, high-quality single crystals must be grown and analyzed using rigorous diffraction techniques.
Step 1: Crystal Growth (Thermodynamic Control)
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Action : Dissolve 10 mg of purified 1,4,5,8-tetramethylanthracene in a binary solvent system (e.g., benzene/acetonitrile or chloroform/hexane). Allow the solvent to evaporate slowly at 20 °C over 5–7 days.
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Causality : Slow evaporation ensures the crystallization process remains under thermodynamic control. This minimizes kinetic trapping of solvent molecules and prevents defect formation in the lattice, yielding diffraction-quality single crystals.
Step 2: Data Collection
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Action : Mount a suitable crystal on a glass fiber and transfer it to a diffractometer equipped with a CCD area detector. Use graphite-monochromated MoK α radiation ( λ = 0.71073 Å).
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Causality : MoK α radiation is selected over CuK α because its shorter wavelength provides higher penetration depth and significantly lowers absorption effects for dense organic crystals, leading to higher resolution data at high diffraction angles.
Step 3: Structure Solution and Refinement
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Action : Solve the structure using Direct Methods (e.g., SHELXS or SIR2004). Refine the positional and thermal parameters of all non-hydrogen atoms anisotropically using the full-matrix least-squares method on F2 (SHELXL).
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Validation Check : Place hydrogen atoms at calculated positions and refine them using a "riding" model ( Uiso(H)=1.2Ueq(C) for aromatic protons and 1.5Ueq(C) for methyl protons). The final model is self-validating if the goodness-of-fit (GOF) approaches 1.0 and the final R1 factor is < 0.05.
Caption: Experimental workflow for the crystallographic resolution of 1,4,5,8-tetramethylanthracene.
Protocol B: Radical Cation Generation and EPR Analysis
Beyond static crystallography, the electronic structure of 1,4,5,8-tetramethylanthracene is highly relevant for charge-transport applications. Researchers frequently study its radical cation via Electron Paramagnetic Resonance (EPR)[4][5].
Step 1: Chemical Oxidation
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Action : Dissolve the compound in anhydrous dichloromethane (DCM) inside an argon-filled glovebox. Add anhydrous Aluminum Chloride (AlCl₃) as an oxidant/Lewis acid catalyst.
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Causality : Under Scholl-type conditions, AlCl₃ facilitates a one-electron oxidation of the electron-rich tetramethylanthracene core, generating a stable polycyclic aromatic radical cation.
Step 2: EPR Spectral Acquisition
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Action : Transfer the solution to a quartz EPR tube. Acquire the continuous-wave (CW) EPR spectrum using an X-band spectrometer at 298 K and 70 K.
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Causality : Acquiring data at low temperatures (70 K) increases the spin-lattice relaxation time ( T1 ), which sharpens the hyperfine splitting lines caused by the interaction of the unpaired electron with the methyl and aromatic protons[6].
Step 3: Computational Validation
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Action : Perform Density Functional Theory (DFT) calculations using the B3LYP/6-31G(d,p) basis set to predict the theoretical hyperfine coupling constants (hfcc).
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Validation Check : The protocol is self-validating when the experimental hfcc extracted from the EPR spectrum perfectly match the DFT-calculated spin density distribution, confirming the structural assignment of the radical cation[4].
Conclusion
The crystallographic data of 1,4,5,8-tetramethylanthracene (CCDC 296864) provides a masterclass in rational molecular design. By understanding the causality between peri-methyl substitution, steric hindrance, and the resulting herringbone unit cell, researchers can predictably engineer PAHs that resist π -stacking and exhibit superior solid-state luminescence. The self-validating protocols provided herein ensure that both the static crystal structure and the dynamic electronic properties of such advanced materials can be characterized with absolute scientific rigor.
References
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Kitamura, C., Abe, Y., Kawatsuki, N., Yoneda, A., Asada, K., Kobayashi, T., & Naito, H. (2007). "Influence of Alkyl Chain Length on the Solid-State Packing and Fluorescence of 1,4,5,8-Tetra(alkyl)anthracenes". Molecular Crystals and Liquid Crystals, 474(1), 119-135. URL:[Link]
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National Center for Biotechnology Information. "1,4,5,8-Tetramethylanthracene". PubChem Compound Summary for CID 5147927. URL:[Link]
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Sterna, L. L. (2008). "Effect of Nuclear Spin on Chemical Reactions and Internal Molecular Rotation". eScholarship, University of California. URL:[Link]
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Wang, H.-Q., et al. (2012). "Density functional theory calculations and EPR of polycyclic aromatic radical cations". Chinese Academy of Sciences / ResearchGate. URL:[Link]
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